molecular formula C8H12O B569438 (S)-1-(Cyclohex-2-en-1-yl)ethan-1-one CAS No. 120083-09-2

(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one

Cat. No.: B569438
CAS No.: 120083-09-2
M. Wt: 124.183
InChI Key: ZAVHBBVUMWAKJI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one is a chiral ketone featuring a cyclohexene ring and an acetyl group. Key features include:

  • Molecular formula: C₈H₁₂O
  • Molecular weight: 124.18 g/mol
  • Key substituents: Cyclohex-2-enyl group, acetyl group, and (S)-configuration.

Properties

CAS No.

120083-09-2

Molecular Formula

C8H12O

Molecular Weight

124.183

IUPAC Name

1-[(1S)-cyclohex-2-en-1-yl]ethanone

InChI

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3/t8-/m1/s1

InChI Key

ZAVHBBVUMWAKJI-MRVPVSSYSA-N

SMILES

CC(=O)C1CCCC=C1

Synonyms

Ethanone, 1-(2-cyclohexen-1-yl)-, (S)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-1-(Cyclohex-2-en-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(Cyclohex-2-en-1-yl)ethan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions. It can also form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Key Research Findings

  • Synthesis Efficiency : Biocatalytic methods (e.g., for compound 28A) achieve higher yields (66%) compared to traditional nucleophilic substitutions (33–52%) .
  • Physical Properties : Cyclohexene-containing analogs are often liquids, whereas sulfoximinyl derivatives are crystalline solids .
  • Reactivity Trends : Electron-donating groups (e.g., methoxy in 28A) enhance ketone reactivity, while electron-withdrawing groups (e.g., sulfonyl) reduce it .

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